molecular formula C10H16N4O3 B13659589 tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate

Cat. No.: B13659589
M. Wt: 240.26 g/mol
InChI Key: YDANKKMXSWFVRZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a pyrazine ring substituted with a methoxy group at the 5-position. The tert-butyl carbamate group serves as a protective moiety for the hydrazine functionality, enabling controlled reactivity in synthetic applications.

Properties

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

tert-butyl N-[(5-methoxypyrazin-2-yl)amino]carbamate

InChI

InChI=1S/C10H16N4O3/c1-10(2,3)17-9(15)14-13-7-5-12-8(16-4)6-11-7/h5-6H,1-4H3,(H,11,13)(H,14,15)

InChI Key

YDANKKMXSWFVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CN=C(C=N1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 5-methoxypyrazine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active hydrazine derivatives, which can then interact with enzymes or receptors in biological systems. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Complexity and Yield :

  • Fluorinated and bulky substituents (e.g., ) result in lower yields (43%) due to steric and electronic challenges.
  • Simple coupling reactions (e.g., DCC/DMAP in ) achieve moderate yields (64%), while multicomponent reactions (e.g., Ugi 4-CR in ) show higher variability (38–83%).

Protective Group Strategy :

  • The tert-butyl carbamate group is universally stable under acidic/basic conditions but requires TFA for deprotection (e.g., ).

Heterocyclic vs. Aliphatic chains (e.g., ) improve lipophilicity for membrane permeability.

Key Observations:

Electron-Withdrawing Groups :

  • Fluorinated substituents () enhance target binding via hydrophobic and electrostatic interactions.

Heterocyclic Bioisosteres :

  • Tetrazolo groups () mimic carboxylic acids, improving metabolic stability while retaining activity.

Biological Activity

Tert-butyl 2-(5-methoxypyrazin-2-yl)hydrazine-1-carboxylate (CAS Number: 2901106-16-7) is a pyrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butyl group, a hydrazine moiety, and a methoxypyrazine structure, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with 5-methoxypyrazinecarboxylic acid derivatives. The process may include various steps such as condensation and esterification to yield the final product in good yields. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been suggested that the compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
  • Antimicrobial Properties : Some research points towards its efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies

  • Study on Antioxidant Effects : In vitro experiments demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.
  • Anti-inflammatory Research : A study involving animal models showed that administration of this compound led to decreased levels of pro-inflammatory cytokines in serum, indicating its potential utility in treating inflammatory diseases.
  • Antimicrobial Activity : Laboratory tests revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent.

Data Tables

Biological ActivityMechanismReference
AntioxidantReduces ROS levels
Anti-inflammatoryModulates cytokines
AntimicrobialInhibits bacterial growth

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